molecular formula C8H10O3 B13614933 2-Ethoxybenzene-1,4-diol

2-Ethoxybenzene-1,4-diol

Cat. No.: B13614933
M. Wt: 154.16 g/mol
InChI Key: PHNGKIFUTBFGAG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxybenzene-1,4-diol can be achieved through several methods. One common approach involves the ethoxylation of hydroquinone. This reaction typically requires the presence of an ethylating agent, such as ethyl iodide or diethyl sulfate, and a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency. Additionally, the reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybenzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound back to its hydroquinone form.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinone

    Substitution: Various substituted hydroquinones depending on the nucleophile used.

Scientific Research Applications

2-Ethoxybenzene-1,4-diol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative damage.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-ethoxybenzene-1,4-diol exerts its effects is primarily through its antioxidant activity. The compound can donate electrons to reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to cells and tissues. This activity is mediated through the redox cycling between the hydroquinone and quinone forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzene-1,4-diol: Similar structure with a methoxy group instead of an ethoxy group.

    Hydroquinone: The parent compound without any substituents.

    2-Ethoxy-1,4-benzoquinone: The oxidized form of 2-ethoxybenzene-1,4-diol.

Uniqueness

This compound is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the ethoxy group enhances the compound’s stability, solubility, or reactivity.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-ethoxybenzene-1,4-diol

InChI

InChI=1S/C8H10O3/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,9-10H,2H2,1H3

InChI Key

PHNGKIFUTBFGAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)O)O

Origin of Product

United States

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